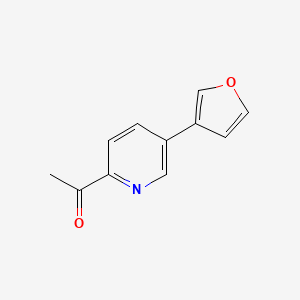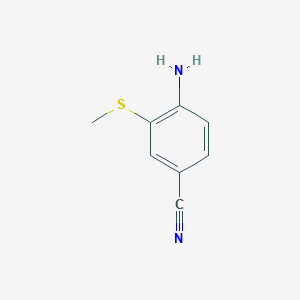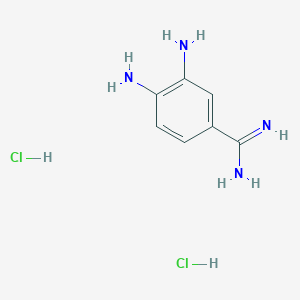
3,4-Diaminobenzimidamide dihydroChloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diaminobenzimidamide dihydroChloride: is an organic compound with the molecular formula C7H10N4·2HCl. It is a derivative of benzamidine and is characterized by the presence of two amino groups and an amidine group attached to a benzene ring. This compound is primarily used in scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide dihydroChloride can be synthesized through several methods. One common method involves the reaction of 3,4-diaminobenzonitrile with ammonia under basic conditions to form the desired amidine compound . Another method includes the reduction of 3,4-dinitrobenzamidine using iron and hydrochloric acid .
Industrial Production Methods: Industrial production of 3,4-diaminobenzamidine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Diaminobenzimidamide dihydroChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are frequently used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzamidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Diaminobenzimidamide dihydroChloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-diaminobenzamidine dihydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can modulate various biochemical pathways and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
3-Aminobenzamidine dihydrochloride: Similar structure but with only one amino group.
4-Aminobenzamidine dihydrochloride: Similar structure but with the amino group in a different position
Uniqueness: 3,4-Diaminobenzimidamide dihydroChloride is unique due to the presence of two amino groups in the 3 and 4 positions on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H12Cl2N4 |
|---|---|
Molekulargewicht |
223.10 g/mol |
IUPAC-Name |
3,4-diaminobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;/h1-3H,8-9H2,(H3,10,11);2*1H |
InChI-Schlüssel |
ASYUSHILYWMTMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


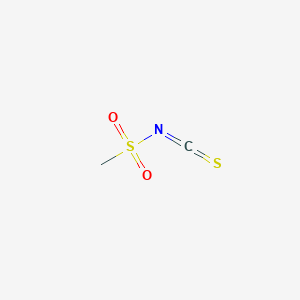
![4-Quinolinecarboxylic acid,2-[2-(methoxycarbonyl)phenyl]-6-methyl-,methyl ester](/img/structure/B8540228.png)

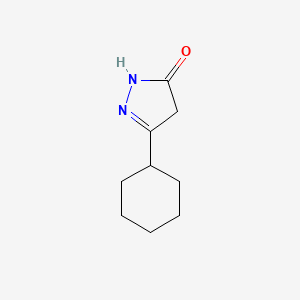

![Imidazo[2,1-b]benzothiazole-3-carboxaldehyde](/img/structure/B8540275.png)
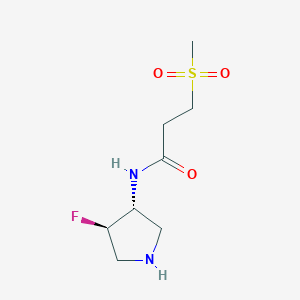
![7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B8540297.png)
![3h-Imidazo[4,5-b]pyridine-2-methanol,3-methyl-5-(1-methylethoxy)-](/img/structure/B8540300.png)



